N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide
Description
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S/c1-16-9-8-14-19(15-16)23(28)26-24-25-20(17-10-4-2-5-11-17)22(29-24)21(27)18-12-6-3-7-13-18/h2-15H,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCQYGPNOWQJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide typically involves the condensation of 5-benzoyl-4-phenyl-2-aminothiazole with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve similar steps but optimized for larger quantities. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring or benzamide moiety can be modified using various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted thiazoles or benzamides.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, including N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide, exhibit significant antimicrobial properties. Studies have shown efficacy against various pathogens, including bacteria and fungi. For instance, thiazole derivatives have been explored for their potential use against Candida albicans, a common clinical pathogen that poses a threat to immunocompromised patients .
Case Study: Antifungal Activity
A study demonstrated that derivatives of thiazole compounds were synthesized and evaluated for their antifungal activity against Candida albicans. The results indicated that certain derivatives exhibited comparable antifungal activity to established treatments like Nystatin, suggesting potential for developing new antifungal agents .
Anticancer Properties
This compound has also been investigated for its anticancer properties. Thiazole derivatives are known to interact with multiple biological targets, leading to apoptosis in cancer cells. The compound has been shown to inhibit cell proliferation in various cancer cell lines.
Case Study: Cancer Cell Line Studies
In vitro studies have reported that thiazole derivatives induce apoptosis in breast cancer cell lines by activating caspase pathways. This suggests that the compound could serve as a lead structure for developing novel anticancer agents targeting specific pathways involved in tumor growth.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been noted in various studies. Thiazoles are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Case Study: Inhibition of Inflammatory Markers
Research has indicated that thiazole derivatives can significantly reduce the levels of inflammatory markers such as TNF-alpha and IL-6 in animal models of inflammation. This highlights the therapeutic potential of this compound in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes like cell proliferation or apoptosis.
Comparison with Similar Compounds
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)
- Structure : Replaces the thiazole ring with a 1,3,4-thiadiazole core and introduces a pyridinyl-acetyl group.
- Synthesis: Prepared via refluxing enaminone derivatives with acetylacetone in acetic acid (80% yield, mp 290°C) .
- Key Differences : The thiadiazole core may alter electronic properties and bioavailability compared to thiazole. The acetylpyridinyl group could enhance solubility but reduce metabolic stability.
N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine (4)
- Structure : Incorporates an oxadiazole ring linked to the thiazole via a methylene bridge.
- Key Differences : The oxadiazole moiety may increase polarity and improve binding to hydrophilic targets, contrasting with the benzamide group in the target compound.
Analogues with Varied Substituents on the Thiazole Ring
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
N-(5-Ethyl-4-methyl-1,3-thiazol-2-yl)-3-nitrobenzenesulfonamide (16c)
- Structure : Contains ethyl and methyl groups on the thiazole and a nitrobenzenesulfonamide substituent.
- Key Differences : The nitro group may confer redox activity, while the sulfonamide moiety could improve solubility but reduce membrane permeability compared to benzamide.
Nitazoxanide Derivatives
Anticancer N-1,3-Thiazol-2-yl Furamides
- Structure : Furamide-linked thiazoles with substituents like methyl or trifluoromethyl.
- Activity : Demonstrated efficacy against replicative and latent Mycobacterium tuberculosis and cancer cells .
- Comparison : The benzoyl group in the target compound may enhance lipophilicity, improving blood-brain barrier penetration compared to furamides.
Comparative Data Table
Biological Activity
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H16N2O2S
- Molar Mass : 384.45 g/mol
The compound exhibits a range of biological activities primarily attributed to its structural features, which allow it to interact with various biological targets. The thiazole ring is known for its role in enhancing the compound's interaction with enzymes and receptors involved in cancer progression and other diseases.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to:
- Induce apoptosis in cancer cell lines.
- Inhibit cell proliferation by disrupting the cell cycle.
A study highlighted its effectiveness against several cancer types, demonstrating IC50 values in the low micromolar range, indicating potent activity against cancer cells while sparing normal cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities:
- Bacterial Inhibition : Exhibited activity against both Gram-positive and Gram-negative bacteria. Notably, it showed an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics such as norfloxacin .
| Pathogen | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 4 |
| Pseudomonas aeruginosa | 8 |
Anti-inflammatory Effects
In vitro studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thus potentially benefiting conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Cancer Cell Lines :
- Antimicrobial Efficacy :
- In Vivo Studies :
Q & A
Q. What are the standard synthetic routes for preparing N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide?
The synthesis typically involves a two-step protocol:
- Step 1: Condensation of a substituted thiazol-2-amine with benzoyl chloride derivatives under basic conditions (e.g., pyridine) to form the thiazole core .
- Step 2: Coupling the thiazole intermediate with 3-methylbenzoyl chloride via amide bond formation. Purification is achieved through recrystallization (e.g., methanol) or column chromatography .
Key considerations include optimizing reaction time (overnight stirring at room temperature) and stoichiometry to minimize side products. TLC analysis is critical for monitoring reaction progress .
Q. How is the crystal structure of analogous thiazole-benzamide derivatives characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Crystals are grown via slow evaporation of methanol/ethanol solutions.
- Data collection uses a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structural refinement with SHELXL97 software reveals intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming dimers, C–H⋯O/F stabilizing packing) .
- Key parameters: space group (e.g., P222), unit cell dimensions, and R factor (<0.05 for high reliability) .
Q. What spectroscopic methods are used to validate the compound’s purity and structure?
- IR Spectroscopy: Confirms amide C=O stretching (~1650–1680 cm) and thiazole C=N vibrations (~1520 cm) .
- NMR: H NMR detects aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and amide NH (δ 10–12 ppm). C NMR identifies carbonyl carbons (~165–170 ppm) and thiazole C2 (~160 ppm) .
- Elemental Analysis: Matches calculated vs. experimental C, H, N, S content (deviation <0.4%) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on benzoyl or thiazole) influence antitumor activity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Cl, NO) on the benzoyl ring enhance cytotoxicity by increasing electrophilicity and target binding .
- Methyl groups at the 3-position of benzamide improve metabolic stability but may reduce solubility .
- Phenyl substitution on the thiazole’s 4-position enhances π-π stacking with enzyme active sites (e.g., PFOR or tyrosine kinases) .
Example: In NCI-60 screening, derivatives with 2,4-dichlorobenzyl groups showed IC values <10 µM against leukemia cell lines, while unsubstituted analogs were inactive .
Q. What computational strategies predict the compound’s binding modes with biological targets?
Q. How can discrepancies in reported biological activity data be resolved?
Contradictions in cytotoxicity data (e.g., varying IC across studies) arise from:
- Assay Conditions: Differences in cell lines (e.g., Jurkat vs. HeLa), incubation time (48 vs. 72 hours), or serum concentration .
- Solubility Issues: Poor aqueous solubility may lead to underestimated activity. Use DMSO stock solutions ≤0.1% to avoid solvent toxicity .
- Target Selectivity: Off-target effects (e.g., kinase inhibition vs. DNA intercalation) require validation via knock-out models or enzymatic assays .
Q. What role do non-covalent interactions play in stabilizing the compound’s crystal lattice?
SC-XRD data show:
- Classical Hydrogen Bonds: N–H⋯N interactions between thiazole NH and adjacent molecules form centrosymmetric dimers (distance ~2.8–3.0 Å) .
- C–H⋯O/F Bonds: Stabilize 3D packing (e.g., C4–H4⋯F2, 2.4 Å) .
- Van der Waals Forces: Benzoyl-phenyl stacking (3.5 Å spacing) contributes to lattice energy .
Methodological Guidance
Q. How to optimize reaction yields for scale-up synthesis?
Q. What protocols ensure reproducible biological activity assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
